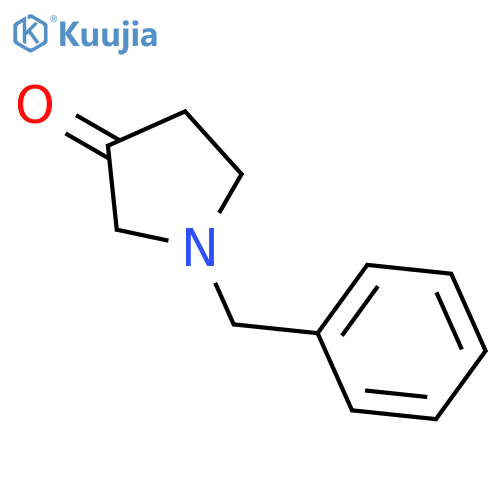

Cas no 775-16-6 (1-benzylpyrrolidin-3-one)

1-benzylpyrrolidin-3-one 化学的及び物理的性質

名前と識別子

-

- 1-Benzyl-3-pyrrolidinone

- 1-BENZYL-3-PYRROLIDONE

- 1-BENZYLPYRROLIDIN-3-ONE

- N-BENZYL-3-PYRROLIDONE

- N-BeNzyl-3-pyrrolidiNoNe

- 5 N-Benzyl-3-Pyrrolidone

- 1-BENZLY-3-PYRROLIDONE

- 1-Benzylpyrrolidinone

- 3-Pyrrolidinone,1-(phenylmethyl)-

- 1-(Phenylmethyl)-3-pyrrolidinone

- 1-Benzyl-pyrrolidin-3-one

- 1-(Benzyl)pyrrolidin-3-one

- 3-Pyrrolidinone, 1-(phenylmethyl)-

- DHGMDHQNUNRMIN-UHFFFAOYSA-N

- Benzyl-3-pyrrolidinone

- PubChem10007

- N-benzylpyrrolid-3-one

- 1-benzylpyrolidin-3-one

- 1-Benzylpyrrolizin-3-one

- 1-N-benzyl-3-pyrrolidone

- 3-Pyrrolidinone, 1-benzyl-

- K

- 775-16-6

- AC-1028

- CS-W001967

- W-104311

- FT-0630296

- F1993-0030

- SCHEMBL266771

- U4F247KXW3

- EINECS 212-274-0

- BP-12654

- UNII-U4F247KXW3

- EN300-25862

- SY001207

- FS-2426

- B3606

- 1-Benzyl-3-pyrrolidinone, 98%

- AM20050515

- NS00037925

- AKOS001321110

- MFCD00005342

- PB19844

- 1-benzylpyrrolidin-3-one;1-Benzyl-3-pyrrolidinone

- A23156

- DTXSID60228203

- DTXCID40150694

- STL356847

- DB-031067

- 1-benzylpyrrolidin-3-one

-

- MDL: MFCD00005342

- インチ: 1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2

- InChIKey: DHGMDHQNUNRMIN-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 175.10000

- どういたいしつりょう: 175.1

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 20.3

じっけんとくせい

- 色と性状: Liquid

- 密度みつど: 1.091 g/mL at 25 °C(lit.)

- ゆうかいてん: 77°C/0.01mmHg

- ふってん: 109°C/0.1mmHg(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: n20/D 1.539(lit.)

- PSA: 20.31000

- LogP: 1.39930

- ようかいせい: 未確定

1-benzylpyrrolidin-3-one セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39-S24/25

- 福カードFコード:10

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- リスク用語:R36/37/38

- 危険レベル:IRRITANT, KEEP COLD

- セキュリティ用語:S24/25

1-benzylpyrrolidin-3-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-benzylpyrrolidin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1993-0030-5g |

1-benzylpyrrolidin-3-one |

775-16-6 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Chemenu | CM103666-100g |

1-benzylpyrrolidin-3-one |

775-16-6 | 95%+ | 100g |

$*** | 2023-05-29 | |

| Enamine | EN300-25862-0.05g |

1-benzylpyrrolidin-3-one |

775-16-6 | 95% | 0.05g |

$19.0 | 2024-06-18 | |

| Enamine | EN300-25862-5.0g |

1-benzylpyrrolidin-3-one |

775-16-6 | 95% | 5.0g |

$29.0 | 2024-06-18 | |

| eNovation Chemicals LLC | D404041-1kg |

1-Benzyl-pyrrolidin-3-one |

775-16-6 | 97% | 1kg |

$1600 | 2024-06-05 | |

| Chemenu | CM103666-500g |

1-benzylpyrrolidin-3-one |

775-16-6 | 95%+ | 500g |

$526 | 2023-03-06 | |

| Enamine | EN300-25862-0.1g |

1-benzylpyrrolidin-3-one |

775-16-6 | 95% | 0.1g |

$19.0 | 2024-06-18 | |

| Enamine | EN300-25862-50g |

1-benzylpyrrolidin-3-one |

775-16-6 | 95% | 50g |

$100.0 | 2023-09-14 | |

| AstaTech | 53982-25/G |

N-BENZYL-3-PYRROLIDINONE |

775-16-6 | 95% | 25g |

$64 | 2023-09-17 | |

| Life Chemicals | F1993-0030-2.5g |

1-benzylpyrrolidin-3-one |

775-16-6 | 95%+ | 2.5g |

$40.0 | 2023-09-06 |

1-benzylpyrrolidin-3-one 関連文献

-

Ying Wang,Jingjing Zhang,Qingli Qian,Bernard Baffour Asare Bediako,Meng Cui,Guanying Yang,Jiang Yan,Buxing Han Green Chem. 2019 21 589

-

2. Microwave spectrum, dipole moment and internal rotation potential function of gauche-cyclopropanolJohn N. Macdonald,David Norbury,John Sheridan J. Chem. Soc. Faraday Trans. 2 1978 74 1365

1-benzylpyrrolidin-3-oneに関する追加情報

Professional Introduction to 1-benzylpyrrolidin-3-one (CAS No. 775-16-6)

1-benzylpyrrolidin-3-one, identified by the Chemical Abstracts Service registry number CAS No. 775-16-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidinone class, characterized by a six-membered ring containing nitrogen and an oxygen atom in adjacent positions. The presence of a benzyl substituent at the 1-position and a carbonyl group at the 3-position imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery and molecular design.

The structural motif of 1-benzylpyrrolidin-3-one has been extensively explored for its potential pharmacological activities. Its framework is conducive to interactions with biological targets, including enzymes and receptors, which are pivotal in modulating various physiological pathways. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of small-molecule inhibitors targeting neurological and inflammatory disorders.

In the realm of medicinal chemistry, 1-benzylpyrrolidin-3-one has been utilized as a precursor in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have shown promise in preclinical trials as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The benzyl group enhances lipophilicity, facilitating better membrane permeability, while the pyrrolidinone core provides a rigid scaffold that can be modified to optimize binding affinity and selectivity.

One of the most compelling aspects of 1-benzylpyrrolidin-3-one is its adaptability in medicinal chemistry libraries. Researchers have leveraged its structure to develop compounds with enhanced pharmacokinetic profiles, including improved solubility and reduced toxicity. The introduction of various functional groups at different positions on the pyrrolidinone ring has led to the discovery of molecules with potent anti-inflammatory, analgesic, and even anticancer properties. These findings underscore the compound's significance as a building block in modern drug design.

The synthesis of 1-benzylpyrrolidin-3-one typically involves multi-step organic reactions, often starting from readily available precursors such as benzaldehyde and pyrrole derivatives. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the production process but also allow for greater flexibility in modifying the compound's structure for targeted applications.

Recent advancements in computational chemistry have further accelerated the discovery process involving 1-benzylpyrrolidin-3-one. Molecular modeling studies have provided insights into how structural modifications influence binding interactions with biological targets. These simulations have guided experimental efforts, enabling researchers to design more effective derivatives with minimal trial-and-error experimentation. Such integrative approaches highlight the synergy between experimental synthesis and computational analysis in optimizing drug candidates.

The pharmacological profile of 1-benzylpyrrolidin-3-one has been scrutinized through both in vitro and in vivo studies. In cell-based assays, derivatives of this compound have demonstrated inhibitory effects on key enzymes implicated in disease pathogenesis. For example, certain analogs have exhibited potent activity against acetylcholinesterase, a target enzyme relevant to cognitive disorders. Similarly, animal models have shown promising results regarding anti-inflammatory and analgesic effects, reinforcing its therapeutic potential.

From a regulatory perspective, 1-benzylpyrrolidin-3-one (CAS No. 775-16-6) is classified as a chemical intermediate rather than an end-product pharmaceutical agent. This classification ensures that its production and handling adhere to stringent quality control measures without necessitating specialized regulatory approvals for direct therapeutic use. However, researchers must navigate safety protocols when working with this compound due to its reactivity and potential health hazards associated with organic solvents used in its synthesis.

The future directions for research on 1-benzylpyrrolidin-3-one are multifaceted. Ongoing studies aim to expand its utility beyond neurological disorders into other therapeutic areas such as oncology and metabolic diseases. Innovations in synthetic chemistry may lead to more efficient routes for producing complex derivatives, while advancements in drug delivery systems could enhance their bioavailability and efficacy. Collaborative efforts between academia and industry are expected to drive these developments further.

In conclusion,1-benzylpyrrolidin-3-one represents a valuable asset in pharmaceutical research due to its structural versatility and demonstrated biological activity. Its role as a scaffold for drug discovery continues to evolve with emerging scientific insights and technological innovations. As our understanding of molecular interactions deepens,1-benzylpyrrolidin-3-one will undoubtedly remain at the forefront of medicinal chemistry endeavors aimed at addressing unmet medical needs.

775-16-6 (1-benzylpyrrolidin-3-one) 関連製品

- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)

- 1806830-62-5(3-Bromo-6-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)

- 1396890-46-2((2E)-3-(2-chlorophenyl)-1-4-(2-hydroxypropyl)piperazin-1-ylprop-2-en-1-one hydrochloride)

- 392292-30-7(3,5-dimethyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 2034279-55-3(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1-benzothiophene-2-carboxamide)

- 1432680-68-6(1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))

- 2056875-20-6((2-Isocyanoethyl)bis(propan-2-yl)amine)

- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)

- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)

- 1806318-29-5(Ethyl 3-cyano-5-mercapto-2-methylbenzoate)